N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
“N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the ethyl group connecting them . The exact structure would depend on the positions of these groups relative to each other.Future Directions
Mechanism of Action
Target of Action
The primary target of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions such as learning and memory .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . These properties are crucial for the compound’s effectiveness in treating neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can help alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to AChE. Additionally, the presence of other substances that can bind to AChE may affect the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . For instance, N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine, a related compound, is known to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For example, compounds containing 4-amino-4-benzylpiperidines were found to be active in cellular assays but underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Molecular Mechanism
Related compounds have been shown to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine may also undergo similar reactions, potentially leading to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds such as N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine are known to interact with enzymes such as carbonic anhydrases .
Properties
IUPAC Name |
N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-19-17-9-10-20-18(21-17)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBFYZCTJCGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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